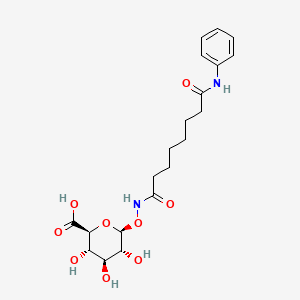

Vorinostat-o-glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXZHORDQQELAH-JNIAIEOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863456-50-2 | |

| Record name | Vorinostat-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863456502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VORINOSTAT-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8031213WQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways of Vorinostat O Glucuronide Formation

Glucuronidation as the Primary Metabolic Pathway

The principal metabolic transformation of Vorinostat (B1683920) is glucuronidation, a major Phase II detoxification process. drugbank.comhiv.govfda.govmerck.caresearchgate.netnih.gov This reaction involves the covalent attachment of a glucuronic acid moiety to the hydroxamic acid group of Vorinostat, resulting in the formation of the pharmacologically inactive metabolite, Vorinostat-o-glucuronide. drugbank.comfda.govfda.govwikidoc.orgnih.gov This conversion is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.goveuropeanreview.orgresearchgate.net The addition of the highly polar glucuronic acid group significantly increases the water solubility of Vorinostat, facilitating its elimination from the body, primarily through urine. hiv.govwikidoc.org In fact, studies have shown that the mean steady-state serum exposure to this compound is approximately four times higher than that of the parent drug, underscoring the prominence of this metabolic pathway. drugbank.comfda.govwikidoc.orgnih.gov

Identification of Contributing UDP-Glucuronosyltransferase (UGT) Isoforms

The glucuronidation of Vorinostat is not a random event but is orchestrated by specific isoforms of the UGT enzyme superfamily. Research has pinpointed several key players in this process.

Specific UGTs Involved in O-Glucuronidation of Vorinostat

In vitro studies using human liver microsomes and cDNA-expressed human UGTs have identified a panel of isoforms that contribute to the O-glucuronidation of Vorinostat. fda.gov These include members of both the UGT1A and UGT2B subfamilies. The specific isoforms implicated in this metabolic process are UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT2B7, and UGT2B17. fda.govnih.goveuropeanreview.org This broad range of contributing enzymes suggests a robust and efficient system for the metabolism of Vorinostat. nih.gov

Quantitative Contribution of Individual UGT Isoforms

While several UGT isoforms can metabolize Vorinostat, their contributions are not equal. Screening of commercially available microsomes expressing specific UGT isoforms has revealed that UGT1A9, UGT2B7, and UGT2B17 exhibit the highest rates of Vorinostat glucuronidation. nih.gov These three enzymes demonstrated at least a six-fold higher activity compared to UGT1A1, UGT1A3, UGT1A7, and UGT1A8. nih.gov Notably, UGT2B17 has been identified as playing a particularly important role in the hepatic glucuronidation of Vorinostat. nih.govoup.comfrontiersin.org A multivariate analysis indicated that the enzymatic activities of both UGT2B17 and UGT2B7 account for a significant portion (53%) of the interindividual variability observed in Vorinostat glucuronidation. nih.gov

| UGT Isoform | Vorinostat Glucuronidation Rate (pmol/min/mg) |

|---|---|

| UGT1A9 | 504 ± 0.5 |

| UGT2B7 | 405 ± 5 |

| UGT2B17 | 352 ± 1.1 |

Interplay with Other Metabolic Pathways of Vorinostat

While glucuronidation is the star player in Vorinostat metabolism, it does not act in isolation. Other metabolic pathways also contribute to the biotransformation of the drug, creating a comprehensive metabolic profile.

Hydrolysis and Beta-Oxidation Products

In addition to glucuronidation, Vorinostat undergoes hydrolysis of its hydroxamic acid functional group, which is then followed by β-oxidation. drugbank.comfda.govmerck.caresearchgate.netnih.govfda.govwikidoc.org This pathway leads to the formation of another major, yet pharmacologically inactive, metabolite: 4-anilino-4-oxobutanoic acid. drugbank.comfda.govfda.govwikidoc.orgnih.gov The mean steady-state serum exposure to this metabolite is significantly higher than that of Vorinostat, approximately 13-fold greater. drugbank.comfda.govwikidoc.orgnih.gov The urinary recovery of 4-anilino-4-oxobutanoic acid is also substantial, accounting for about 36% of the Vorinostat dose at steady state. hiv.govfda.govwikidoc.org

| Compound | Mean Urinary Recovery (% of Dose) |

|---|---|

| Vorinostat | <1% |

| This compound | 16% ± 5.8% |

| 4-anilino-4-oxobutanoic acid | 36% ± 8.6% |

Negligible Role of Cytochrome P450 (CYP) Enzymes in Vorinostat Glucuronidation

A noteworthy aspect of Vorinostat metabolism is the minimal involvement of the cytochrome P450 (CYP) enzyme system. drugbank.comhiv.govfda.govfda.govwikidoc.orgeuropeanreview.orgcancercareontario.ca In vitro studies utilizing human liver microsomes have consistently demonstrated that the biotransformation of Vorinostat by CYP enzymes is negligible. drugbank.comfda.govwikidoc.org This finding is significant as it suggests that Vorinostat is less likely to be involved in drug-drug interactions with medications that are inhibitors or inducers of the CYP450 system. hiv.govnih.gov

Enzyme Kinetics and Molecular Characterization of Vorinostat O Glucuronide Formation

Determination of Kinetic Parameters (Vmax, Km) for UGT Isoforms

The enzymatic efficiency of vorinostat (B1683920) glucuronidation by various UGT isoforms has been characterized by determining their Michaelis-Menten kinetic parameters, the maximum reaction velocity (Vmax) and the Michaelis constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

Kinetic analyses performed on UGTs expressed in HEK293 cell homogenates revealed that several isoforms are capable of metabolizing vorinostat, but with widely differing efficiencies. nih.gov UGT2B17 was found to have the highest affinity for vorinostat, exhibiting the lowest Km value at 300 µmol/L. nih.gov Other hepatic UGTs, such as UGT1A9 and UGT1A3, also demonstrated activity. nih.gov For several other isoforms, including UGT1A1 and UGT2B7, the affinity was significantly lower, with Km values being too high to be accurately determined (estimated to be >8 mmol/L). nih.gov

The kinetic parameters for the most active UGT isoforms in vorinostat glucuronidation are detailed below.

| UGT Isoform | Apparent Km (μmol/L) | Vmax (nmol/min/mg UGT protein) | Catalytic Efficiency (Vmax/Km) (nL/min/μg UGT protein) |

|---|---|---|---|

| UGT2B17 | 300 ± 85 | 4.7 ± 1.5 | 16 ± 6.5 |

| UGT1A9 | 1100 ± 260 | 7.8 ± 1.7 | 7.1 ± 2.2 |

| UGT1A8 | 62 ± 7.6 | 1.9 ± 0.1 | 33 ± 6.3 |

| UGT1A10 | 960 ± 110 | 23 ± 2.4 | 24 ± 2.4 |

| UGT1A3 | 1500 ± 290 | 2.5 ± 0.4 | 1.7 ± 0.4 |

| UGT1A7 | 1600 ± 320 | 4.3 ± 0.7 | 2.7 ± 0.6 |

It is noteworthy that studies using pooled human liver microsomes (HLMs) have demonstrated biphasic kinetics for the formation of Vorinostat-o-glucuronide, which is consistent with the involvement of multiple enzymes with different affinities. nih.gov

Substrate Specificity and Affinity of UGTs for Vorinostat

Screening studies using a panel of recombinant UGT isoforms have been crucial in defining the substrate specificity for vorinostat glucuronidation. These studies have identified a specific subset of UGTs that are primarily responsible for its metabolism.

The UGTs with the highest activity towards vorinostat are UGT2B17, UGT1A9, and the extrahepatic UGT1A8 and UGT1A10. nih.gov UGT2B17, in particular, demonstrates the highest binding affinity, as indicated by its low Km value. nih.gov This suggests that at lower, pharmacologically relevant concentrations, UGT2B17 is a primary contributor to vorinostat metabolism in the liver. nih.gov UGT1A9 and UGT1A3 are other hepatic enzymes that contribute to this pathway, albeit with lower affinity (higher Km) compared to UGT2B17. nih.gov

Several other isoforms exhibit some, but significantly lower, activity. These include UGT1A1, UGT1A3, UGT1A7, and UGT2B15. nih.govsemanticscholar.org Conversely, UGT1A4, UGT1A6, UGT2B4, and UGT2B15 show little to no detectable activity against vorinostat, indicating they are not involved in its glucuronidation. nih.govsemanticscholar.org

The high interindividual variability observed in vorinostat pharmacokinetics may be partly explained by the genetic polymorphisms in these UGT enzymes, particularly the common gene deletion variant of UGT2B17 (2/2), which results in a lack of enzyme and has been shown to decrease the rate of vorinostat glucuronidation. researchgate.netnih.gov Human liver microsomes from individuals with the UGT2B17 null genotype exhibit a 45% decrease in the formation of this compound. nih.gov

Mechanisms of Glucuronosyl Transferase Activity in Vorinostat Conjugation

The formation of this compound is a Phase II metabolic reaction involving conjugation. The mechanism is catalyzed by UGT enzymes, which facilitate the transfer of a glucuronic acid moiety from the activated cofactor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to the vorinostat molecule. nih.gov

Specifically, the reaction targets the hydroxyl group of vorinostat's hydroxamic acid functional group. The UGT enzyme binds both vorinostat and UDPGA, positioning them for the nucleophilic attack of the hydroxyl group on the anomeric carbon of the glucuronic acid. This results in the formation of an O-linked glucuronide conjugate, known as this compound. nih.gov This covalent modification significantly increases the water solubility and molecular weight of vorinostat, rendering it pharmacologically inactive and facilitating its excretion from the body. nih.gov

In Vitro Models for Studying Vorinostat Glucuronidation (e.g., Human Liver Microsomes, Recombinant UGTs, Primary Hepatocytes)

The characterization of vorinostat glucuronidation has been accomplished through the use of several key in vitro models, each providing distinct advantages.

Recombinant UGTs: This model involves using insect or other cell lines that have been genetically engineered to express a single, specific human UGT isoform (e.g., UGT1A1, UGT2B17). nih.govsemanticscholar.org These systems, often referred to as "supersomes" or resulting from baculovirus expression, are essential for determining which specific isoforms are capable of metabolizing vorinostat and for calculating their individual enzyme kinetic parameters (Km, Vmax) without confounding activities from other enzymes. semanticscholar.orgnih.gov

Human Liver Microsomes (HLMs): HLMs are vesicle-like fragments of the endoplasmic reticulum isolated from human liver tissue. semanticscholar.org They contain a rich complement of drug-metabolizing enzymes, including a variety of UGTs, at physiologically relevant levels. nih.gov Studies with pooled HLMs provide an average representation of metabolic activity in the population and have been used to demonstrate the biphasic nature of vorinostat kinetics. nih.govsemanticscholar.org Using panels of HLMs from individual donors allows for the study of interindividual variability in metabolism and for correlating metabolic rates with genetic polymorphisms, such as the UGT2B17 deletion. semanticscholar.org

Primary Hepatocytes: These are intact liver cells isolated directly from human liver tissue. nih.gov Primary cultured human hepatocytes offer the most physiologically relevant in vitro model because they contain the full spectrum of metabolic enzymes and cofactors within a cellular context. nih.govnih.gov They have been used to confirm the metabolic pathways of vorinostat, including the formation of this compound and other metabolites derived from hydrolysis and β-oxidation. nih.gov

Pharmacokinetic Characterization of Vorinostat O Glucuronide in Preclinical Models

Absorption and Systemic Exposure in In Vivo Animal Models (e.g., Rats, Calves, Dogs)

Following oral administration of Vorinostat (B1683920) in preclinical species, the parent drug is absorbed and subsequently metabolized, leading to systemic exposure of its metabolites, including Vorinostat-o-glucuronide.

In rats , nonclinical pharmacokinetic studies have evaluated the systemic exposure of Vorinostat and its metabolites. Following oral administration, this compound is detected at significant levels in the systemic circulation. researchgate.net Studies in Sprague-Dawley rats have documented the presence of this metabolite, indicating that the glucuronidation pathway is a key metabolic route in this species. nih.gov

A study in neonatal calves also identified this compound as a principal metabolite after oral administration of Vorinostat. researchgate.net In normoxic control calves treated with a single oral dose, the formation of the O-glucuronide conjugate was readily observed in serum. researchgate.net

Similarly, in dogs , nonclinical studies have confirmed the formation and systemic exposure of this compound following oral dosing. nih.govfda.gov The metabolite was detected at significant levels, highlighting glucuronidation as a primary route of metabolism in this species as well. researchgate.net The systemic exposure of the glucuronide metabolite, as measured by the area under the curve (AUC), has been quantified in these preclinical models. fda.gov

Relative Exposure of this compound Compared to Parent Vorinostat

A key aspect of the pharmacokinetic profile is the extent of metabolite exposure relative to the parent drug. In preclinical models, this compound shows significant, and in some cases greater, systemic exposure compared to Vorinostat itself.

In dogs , the systemic exposure of the O-glucuronide metabolite was found to be comparable to that of the parent compound, with an AUC ratio of this compound to Vorinostat of approximately 1.0. researchgate.net

In rats , the relative exposure of the metabolite is even more pronounced. Studies have shown that the AUC for this compound is more than double that of the parent drug, with a reported AUC ratio of approximately 2.3. researchgate.net

In neonatal calves , a similar trend of higher exposure to the metabolite was noted. The data indicated an approximate 3-fold greater AUC for the glucuronide metabolite compared to the parent Vorinostat.

For context, this pattern of higher relative exposure of the glucuronide metabolite is also observed in humans, where the mean steady-state serum exposure of this compound is reported to be 4-fold higher than that of Vorinostat. wikidoc.orgdrugbank.com

Table 1: Relative Exposure (AUC Ratio) of this compound to Parent Vorinostat in Preclinical Species

| Preclinical Species | AUC Ratio (Metabolite/Parent) |

|---|---|

| Dog | ~1.0 |

| Rat | ~2.3 |

| Calf | ~3.0 |

Elimination and Excretion Profiles of the O-Glucuronide Metabolite

Vorinostat is eliminated from the body primarily through extensive metabolism, as less than 1% of the parent drug is recovered unchanged in the urine. fda.gov Glucuronidation represents one of the two major metabolic pathways, the other being hydrolysis followed by β-oxidation. drugbank.comeuropeanreview.org The resulting this compound metabolite is pharmacologically inactive. wikidoc.orgdrugbank.comnih.gov

The renal route is an important pathway for the elimination of Vorinostat-related compounds, including the O-glucuronide metabolite. researchgate.netnih.gov While data from human studies indicates that the mean urinary recovery of this compound at steady state was approximately 16% of the administered Vorinostat dose, this highlights the role of renal excretion for the metabolite. wikidoc.org The total urinary recovery of Vorinostat and its two primary metabolites averaged around 52% of the dose in humans. wikidoc.org The metabolism and subsequent excretion of this compound are key components of the parent drug's clearance. europeanreview.org

Half-Life Determination of this compound in Preclinical Species

The elimination half-life is a measure of the time it takes for the concentration of a compound to decrease by half. While extensive pharmacokinetic studies have been conducted on the parent drug, Vorinostat, in preclinical species, specific half-life data for the this compound metabolite in these models are not extensively detailed in the available literature. For the parent compound, a short elimination half-life of approximately 12 minutes has been reported in both rats and dogs. researchgate.net

However, information from product monographs, which summarize human pharmacokinetic data, consistently reports a mean terminal half-life (t½) of approximately 2.0 hours for the this compound metabolite, the same as for the parent drug in humans. wikidoc.orgwikipedia.orgiiab.metandfonline.comcancercareontario.ca

Table 2: Elimination Half-Life of Vorinostat and this compound

| Compound | Species | Half-Life (t½) |

|---|---|---|

| Vorinostat | Rat, Dog | ~12 minutes |

| This compound | Human* | ~2.0 hours |

*Data from human pharmacokinetic summaries; specific preclinical half-life data for the metabolite is not widely reported.

Volume of Distribution and Protein Binding in Preclinical Studies

Data on the specific volume of distribution and plasma protein binding of the this compound metabolite in preclinical species are limited in the scientific literature. The available information primarily focuses on the parent compound, Vorinostat.

For the parent drug Vorinostat , the volume of distribution at steady state (Vss) was determined to be 0.6 L/kg in rats and 1.6 L/kg in dogs . researchgate.net

Regarding protein binding, Vorinostat is approximately 71% bound to human plasma proteins. wikidoc.orgfda.gov Specific protein binding percentages for this compound in preclinical models are not described in the reviewed sources.

Factors Influencing Vorinostat O Glucuronide Formation and Disposition

Genetic Polymorphisms of UGT Enzymes

The glucuronidation of Vorinostat (B1683920) is primarily carried out by a family of enzymes known as uridine (B1682114) 5'-diphosphate-glucuronosyltransferases (UGTs). Genetic differences in these enzymes can significantly impact the efficiency of Vorinostat metabolism, leading to interindividual variability in drug exposure and response. nih.govnih.gov

Impact of UGT2B17 Gene Deletion Polymorphism (UGT2B17*2) on Glucuronidation Efficiency

A key enzyme in the metabolism of Vorinostat is UGT2B17. nih.govnih.gov A common genetic variation, known as the UGT2B172* allele, involves the complete deletion of the UGT2B17 gene. semanticscholar.orgashpublications.org Individuals who are homozygous for this deletion (possessing two copies of the UGT2B172* allele) lack functional UGT2B17 enzyme. semanticscholar.orgplos.org

Studies using human liver microsomes have demonstrated that the absence of the UGT2B17 enzyme leads to a significant reduction in the rate of Vorinostat glucuronidation. nih.govnih.gov Microsomes from livers with at least one functional copy of the UGT2B17 gene show markedly higher enzymatic activity compared to those with the null genotype. nih.govnih.gov This suggests that individuals with the UGT2B17 gene deletion may have a decreased ability to metabolize Vorinostat, potentially leading to higher systemic exposure to the active drug. semanticscholar.orgnih.gov In fact, patients with the homozygous deletion of UGT2B17 have been observed to have a lower ratio of Vorinostat-o-glucuronide to Vorinostat in their system. semanticscholar.orgplos.orgnih.gov

| UGT2B17 Genotype | Impact on Vorinostat Glucuronidation | Reference |

| Presence of at least one functional UGT2B17 allele | Normal glucuronidation activity | nih.govnih.gov |

| Homozygous for UGT2B172* (gene deletion) | Significantly reduced glucuronidation activity | nih.govnih.govsemanticscholar.orgnih.gov |

Influence of Other UGT Genetic Variants (e.g., UGT1A9, UGT2B7)

While UGT2B17 plays a major role, other UGT enzymes also contribute to the glucuronidation of Vorinostat. In vitro studies have identified UGT1A9 and UGT2B7 as having significant activity towards Vorinostat. nih.govnih.gov

Genetic polymorphisms in these enzymes may also influence Vorinostat metabolism. For instance, the UGT2B7 C802T single nucleotide polymorphism has been associated with the formation rate of this compound, although to a lesser extent than the UGT2B17 copy number variation. nih.gov In contrast, a specific variant of UGT1A9 (*1b, rs3832043) did not show a significant association with the rate of this compound formation. nih.gov Multivariate analyses have indicated that the combined enzymatic activities of UGT2B17 and UGT2B7 can account for a substantial portion of the interindividual variability observed in Vorinostat glucuronidation. nih.gov

| UGT Enzyme Variant | Effect on Vorinostat Glucuronidation | Reference |

| UGT2B7 C802T | Associated with formation rate of this compound | nih.gov |

| UGT1A9*1b | No significant association with formation rate of this compound | nih.gov |

Population and Ethnic Variability in UGT Genotypes Affecting Vorinostat Glucuronidation

The frequencies of UGT genetic polymorphisms can vary significantly among different ethnic populations. For example, the UGT2B17 gene deletion (UGT2B172*) is more common in some populations than in others. ashpublications.org This ethnic diversity in UGT genotypes can contribute to population-level differences in the metabolism of drugs like Vorinostat.

Research has highlighted pronounced differences in UGT2B17 gene expression between different ethnic groups, which can be over 29 times higher in Caucasians compared to Japanese individuals. ashpublications.org Such disparities in the prevalence of key metabolizing enzymes can have implications for the efficacy and safety of Vorinostat in diverse patient populations. amegroups.cn

Potential for Drug-Drug Interactions Mediated by this compound Pathway

The formation of this compound is a significant metabolic pathway, and as such, it can be a site for drug-drug interactions.

Inhibition or Induction of UGTs by Co-administered Agents

The UGT enzymes responsible for Vorinostat glucuronidation can be either inhibited or induced by other drugs. xenotech.com Co-administration of a drug that inhibits UGT2B17, UGT1A9, or UGT2B7 could potentially decrease the metabolism of Vorinostat, leading to higher plasma concentrations of the active drug. researchgate.netresearchgate.net Conversely, a drug that induces these enzymes could accelerate Vorinostat clearance, potentially reducing its efficacy. xenotech.com Given that glucuronidation is a major metabolic route for many medications, there is a potential for clinically significant drug-drug interactions with Vorinostat. researchgate.netmerck.ca However, formal clinical studies to comprehensively evaluate these interactions with Vorinostat are limited. merck.cafda.gov

This compound as a Potential Inhibitor or Substrate of Transporters (e.g., P-glycoprotein)

Drug transporters play a crucial role in the absorption, distribution, and elimination of drugs and their metabolites. In vitro studies have indicated that Vorinostat itself is not a substrate of the P-glycoprotein (P-gp) efflux transporter. fda.govmerck.com Furthermore, at clinically relevant concentrations, Vorinostat does not appear to inhibit P-gp-mediated transport. fda.govmerck.com Information regarding whether this compound acts as a substrate or inhibitor of P-glycoprotein or other transporters is not extensively detailed in the provided search results.

Developmental Maturation of UGT Enzymes and Implications for Glucuronidation Capacity in Immature Systems

The formation of this compound is catalyzed by a group of enzymes known as uridine 5'-diphosphate-glucuronosyltransferases (UGTs). The capacity for this metabolic process is not static throughout an individual's life; rather, it is significantly influenced by the developmental maturation, or ontogeny, of the UGT enzymes. nih.goveur.nl This is particularly relevant in immature biological systems, such as in pediatric populations, where the expression and activity of these enzymes can differ substantially from those in adults. nih.govresearchgate.net

Detailed research has explored the relationship between age and the expression and activity of hepatic UGTs in individuals from birth to 25 years of age. nih.gov These studies provide direct evidence of the developmental trajectory of the enzymes responsible for forming this compound.

Detailed Research Findings

A study involving liver tissue from 38 donors aged 0 to 25 years found a statistically significant increase in the mRNA expression of several UGT enzymes with age. nih.gov Notably, the expression of UGT2B17 and UGT2B7, both involved in vorinostat metabolism, showed a significant positive correlation with age. nih.gov The table below, derived from this research, illustrates the correlation between age and the mRNA expression of key UGTs. nih.gov

| UGT Isoform | Correlation with Age (r-value) | Significance (p-value) |

|---|---|---|

| UGT1A1 | 0.33 | 0.04 |

| UGT1A6 | 0.48 | 0.002 |

| UGT2B7 | 0.33 | 0.04 |

| UGT2B17 | 0.47 | 0.003 |

Data derived from a study on age-dependent hepatic UGT gene expression in donors aged 0-25 years. nih.gov

The same study also examined the direct impact of this developmental maturation on metabolic function by measuring the glucuronidation activity of various substrates, including vorinostat, in liver microsomes from 19 pediatric donors. nih.gov The results demonstrated a significant increase in vorinostat glucuronidation activity with age. nih.gov When grouped by age, children older than 15 years exhibited more than double the testosterone (B1683101) glucuronidation activity compared to younger children; testosterone is another major substrate for UGT2B17, the primary enzyme for vorinostat metabolism. nih.gov This implies a substantially lower capacity for vorinostat glucuronidation in younger children compared to adolescents and adults. nih.gov

The following table summarizes the findings on the glucuronidation activity for key substrates in different pediatric age groups, highlighting the reduced capacity in younger individuals. nih.gov

| Substrate (Major UGT Enzyme) | Glucuronidation Activity in Donors < 15 years (pmol/min/mg) | Glucuronidation Activity in Donors > 15 years (pmol/min/mg) | Fold Change |

|---|---|---|---|

| Serotonin (UGT1A6) | 144.2 | 319.8 | 2.22 |

| Testosterone (UGT2B17) | 404.3 | 849.2 | 2.10 |

Data derived from a study on microsomal activities in liver samples from children. nih.gov Testosterone glucuronidation is presented as a surrogate for UGT2B17 activity, the major enzyme for vorinostat metabolism. nih.gov

These findings underscore that the glucuronidation capacity in immature systems is fundamentally different from that in adults. The slow maturation of critical enzymes like UGT2B17 results in a reduced ability to form this compound in infants and children, a factor that has significant implications for the disposition of the parent compound. nih.govresearchgate.net

Analytical Methodologies for Vorinostat O Glucuronide Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Quantification

LC-MS/MS stands as the gold standard for the quantitative analysis of Vorinostat-o-glucuronide in biological samples. unil.chnih.gov This technology offers the necessary specificity to distinguish the metabolite from the parent drug and other endogenous matrix components, which is crucial for accurate pharmacokinetic studies. nih.govaacrjournals.orgfda.gov

The development of robust LC-MS/MS assays for this compound involves optimizing several key parameters to ensure reliable quantification in complex biological matrices like plasma, serum, and urine. fda.govresearchgate.nettypeset.io Validation is performed according to regulatory guidelines to confirm the method's linearity, accuracy, precision, and stability. researchgate.netresearchgate.net

Research has led to the development of methods capable of simultaneously quantifying Vorinostat (B1683920) and its major metabolites, including this compound and 4-anilino-4-oxobutanoic acid. aacrjournals.orgresearchgate.netresearchgate.net These assays typically employ reverse-phase chromatography. For instance, one validated method for human serum uses a BDS Hypersil C18 column with a gradient mobile phase of 0.5% acetic acid in acetonitrile (B52724) and water. researchgate.netresearchgate.net Another approach for plasma and peripheral blood mononuclear cells (PBMCs) utilizes a Phenomenex Luna C18 column with a mobile phase of acidic ammonium (B1175870) acetate, acetonitrile, and methanol. unil.chnih.gov Detection is consistently achieved using an electrospray ionization (ESI) source in the positive mode, with the mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.netnih.gov The specific mass transition monitored for this compound is typically m/z 441.2 → 232.3 or m/z 441.3 → 265.1. unil.chnih.gov

Validated methods demonstrate good performance, with lower limits of quantitation (LLOQ) in the low ng/mL range in plasma and serum, ensuring sensitivity for pharmacokinetic profiling. researchgate.netresearchgate.net For example, one assay reported an LLOQ of 3.0 ng/mL for this compound in human serum. researchgate.net Another study established a linear calibration range for metabolites up to 11,000 ng/mL in plasma. nih.govresearchgate.net

| Biological Matrix | Chromatographic Column | Mobile Phase | Ionization/Detection | Mass Transition (m/z) | Reference |

|---|---|---|---|---|---|

| Human Serum | BDS Hypersil C18 (3 µm, 100 mm x 3 mm) | Gradient of 0.5% acetic acid in acetonitrile and water | ESI Positive / SRM | Not Specified | researchgate.netresearchgate.net |

| Human Plasma | Phenomenex Luna C18 (3 µm, 150 mm x 2 mm) | Isocratic/Gradient of acidic ammonium acetate, acetonitrile, methanol | ESI Positive / MRM | 441.3 → 265.1 | unil.chnih.gov |

| Human Plasma | Not Specified | Not Specified | ESI Positive / MRM | 441.2 → 232.3 | nih.gov |

| Rat Serum & Urine | Phenomenex Luna C18 (2) (5 µm, 250 x 4.60 mm) | Isocratic; acetonitrile, water, and formic acid (30:70:0.1, v/v/v) | ESI Positive / SIM | 441 (monitoring) | nih.gov |

The use of an appropriate internal standard (IS) is paramount for accurate quantification, as it compensates for variability in sample preparation and matrix effects. unil.chresearchgate.net For this compound, the most effective and widely recommended internal standard is its stable isotope-labeled counterpart, such as [2H5]-vorinostat-glucuronide. unil.ch The use of a deuterated IS is considered the best practice to correct for potential matrix effects that can adversely impact quantification. unil.ch In studies where a specific IS for the metabolite was not available, other compounds like daidzein (B1669772) or triamcinolone (B434) have been used for the parent compound, though this is less ideal for the metabolite itself. researchgate.netnih.govnih.gov

Calibration strategies involve constructing calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. researchgate.netnih.gov These curves are typically linear over a defined concentration range, with correlation coefficients (r²) greater than 0.99 demonstrating a strong linear relationship. researchgate.netresearchgate.net Quality control (QC) samples at low, medium, and high concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the assay throughout the analytical run. nih.gov

Method Development and Validation for Biological Matrices (e.g., Serum, Plasma, Urine, Tissue Extracts)

Sample Preparation Techniques for Metabolite Analysis

Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte before LC-MS/MS analysis. typeset.iomdpi.com Given the hydrophilic nature of glucuronide metabolites, the choice of extraction technique is important.

The most commonly reported method for extracting this compound from biological fluids is protein precipitation (PPT) . mdpi.com This technique involves adding a water-miscible organic solvent, typically acetonitrile, to the sample (e.g., serum or plasma) to precipitate proteins. researchgate.netresearchgate.net The supernatant, containing the analyte and its metabolite, is then separated by centrifugation, evaporated, and reconstituted in the mobile phase for injection. nih.gov PPT is favored for its simplicity, speed, and its ability to effectively recover hydrophilic metabolites like glucuronides, which may not be efficiently extracted by other methods. mdpi.com

Other techniques used in the broader context of Vorinostat analysis include:

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte from the liquid sample, while interferences are washed away. It was applied for Vorinostat extraction from plasma in some studies. unil.chnih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. LLE has been used for Vorinostat analysis but is less suitable for its highly water-soluble glucuronide metabolite. unil.chresearchgate.netnih.gov

Studies have shown that for simultaneous analysis of a parent drug and its more hydrophilic metabolites, PPT is often the preferred method due to its high and consistent recovery for compounds with a range of polarities. mdpi.com

Advanced Spectrometric Techniques for Structural Elucidation in Research

While triple quadrupole mass spectrometry in MRM mode is excellent for quantification, high-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (QTOF) are invaluable for structural elucidation in a research setting. researchgate.net

For this compound, tandem mass spectrometry (MS/MS) is the key technique for confirming its structure. semanticscholar.org By inducing fragmentation of the precursor ion (m/z 441), a characteristic product ion spectrum is generated. The fragmentation pattern helps confirm the identity of the molecule. For instance, the loss of the glucuronic acid moiety (176 Da) to yield the parent drug's protonated molecule (m/z 265) is a key diagnostic fragmentation. unil.ch

In research on similar compounds, such as belinostat, MS/MS analysis in both positive and negative ion modes was used to definitively characterize the glucuronide conjugate. semanticscholar.orgnih.gov The detection of the protonated molecule [M+H]⁺, its dimer [2M+H]⁺, and the deprotonated molecule [M-H]⁻ provides strong evidence for the assigned molecular weight. semanticscholar.orgnih.gov The stability of the conjugate under acidic conditions can further help confirm an O-glucuronide linkage, as O-glucuronides are generally more stable in acidic environments than N-glucuronides. semanticscholar.org Techniques such as hydrogen/deuterium (H/D) exchange coupled with LC-MS-QTOF and Nuclear Magnetic Resonance (NMR) spectroscopy have also been used to assess the stability and structure of Vorinostat, providing a powerful suite of tools that can be applied to its metabolites for definitive structural characterization. researchgate.net

Functional and Pharmacological Aspects of Vorinostat O Glucuronide in Research Models

Assessment of Pharmacological Activity/Inactivity of the Metabolite In Vitro

In vitro studies are crucial for determining the intrinsic activity of a drug metabolite. For Vorinostat-o-glucuronide, these studies have shown that the glucuronidation process effectively abrogates the HDAC inhibition activity of Vorinostat (B1683920). nih.gov The addition of the glucuronide moiety to the Vorinostat molecule is thought to prevent it from effectively binding to the active site of HDAC enzymes. acs.org

The table below summarizes the findings regarding the in vitro activity of this compound.

| Assay Type | Finding | Implication |

| HDAC Inhibition Assay | This compound does not inhibit HDAC enzymes. nih.gov | The metabolite lacks the primary pharmacological activity of the parent drug. |

| Cell-Based Cytotoxicity Assays | Prodrugs of Vorinostat containing a glucuronide linkage show significantly reduced cytotoxicity in the absence of β-glucuronidase. rsc.org | Confirms the inactivity of the glucuronidated form at the cellular level. |

Role of this compound in Overall Vorinostat Disposition

This compound plays a significant role in the metabolism and elimination of Vorinostat. Glucuronidation is a major metabolic pathway for Vorinostat in the liver. fda.govnih.gov This process is catalyzed by multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT2B7, and UGT2B17. fda.gov Notably, UGT1A9, UGT2B7, and UGT2B17 have been identified as the major enzymes responsible for Vorinostat glucuronidation. nih.govresearchgate.net

Following oral administration of Vorinostat, the systemic exposure to this compound is substantially higher than that of the parent drug. The mean steady-state serum exposure of this compound has been reported to be approximately 4-fold higher than that of Vorinostat. drugbank.comfda.govfda.gov This indicates that a significant portion of the administered Vorinostat is converted to this inactive metabolite.

The elimination of this compound occurs primarily through the urine. medsinfo.com.au The mean urinary recovery of this compound at steady state is about 16% of the administered Vorinostat dose. fda.govmedsinfo.com.au The terminal half-life of this compound is approximately 2.0 hours, which is similar to that of the parent drug. medsinfo.com.aucancercareontario.ca

The pharmacokinetic parameters related to this compound are detailed in the table below.

| Pharmacokinetic Parameter | Finding |

| Metabolic Pathway | Major pathway is glucuronidation in the liver. fda.govnih.gov |

| Primary Enzymes | UGT1A9, UGT2B7, UGT2B17. nih.govresearchgate.net |

| Systemic Exposure (AUC) | Approximately 4-fold higher than Vorinostat. drugbank.comfda.govfda.gov |

| Elimination Route | Primarily renal (urine). medsinfo.com.au |

| Urinary Recovery | ~16% of Vorinostat dose. fda.govmedsinfo.com.au |

| Elimination Half-life (t½) | ~2.0 hours. medsinfo.com.aucancercareontario.ca |

Research on Potential Indirect Biological Effects or Modulatory Roles (e.g., competitive binding, enzyme modulation)

While this compound is considered pharmacologically inactive in terms of direct HDAC inhibition, research has explored potential indirect biological effects. One area of investigation is its potential to interact with drug transporters. In vitro studies have shown that Vorinostat itself is not a substrate for P-glycoprotein (P-gp) and does not inhibit P-gp-mediated transport. medsinfo.com.aumerck.ca However, specific studies on whether this compound interacts with P-gp or other transporters are not extensively detailed in the provided results.

There is no significant evidence to suggest that this compound engages in competitive binding with the parent drug at the level of HDAC enzymes, given its established inactivity. However, the high circulating levels of this metabolite could potentially influence the disposition of other drugs that share the same metabolic or elimination pathways. For instance, since this compound is eliminated renally, high concentrations could theoretically compete with other renally cleared substances.

In terms of enzyme modulation, Vorinostat at therapeutic concentrations does not significantly inhibit UGT1A9, an enzyme involved in the glucuronidation of other drugs like SN-38 (the active metabolite of irinotecan). oncotarget.com This suggests a low potential for drug-drug interactions mediated by the inhibition of this specific UGT isoform by the parent drug, and by extension, its glucuronide metabolite is also unlikely to be a potent inhibitor.

Further research is needed to fully elucidate any subtle or indirect modulatory roles of this compound.

Implications for Preclinical Drug Development and Mechanistic Understanding

Significance of Glucuronidation Variability for In Vivo Vorinostat (B1683920) Exposure in Research Models

The extensive metabolism of Vorinostat, primarily through glucuronidation to the inactive metabolite Vorinostat-o-glucuronide, introduces significant variability in drug exposure in preclinical models. nih.govfda.gov This variability is largely attributed to the involvement of multiple Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, which exhibit considerable inter-individual and inter-species differences in expression and activity. nih.govfda.gov

High interindividual pharmacokinetic variability has been a noted characteristic during the development of Vorinostat, with the coefficient of variation for clearance reaching up to 61%. nih.gov This variability poses a challenge in establishing a uniform dose that is both safe and effective. nih.gov The primary metabolic pathway for Vorinostat is glucuronidation, leading to the formation of this compound. fda.gov In vitro studies have identified several UGT enzymes responsible for this process, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT2B7, and UGT2B17. fda.gov

Among these, UGT2B17, UGT2B7, and UGT1A9 have demonstrated the highest rates of Vorinostat glucuronidation. nih.gov A significant portion of the variability in Vorinostat glucuronidation, approximately 53%, can be explained by the enzymatic activities of UGT2B17 and UGT2B7. nih.gov Genetic polymorphisms in these UGT genes, particularly the gene deletion polymorphism in UGT2B17, are a major contributor to the observed variability. nih.govnih.gov Individuals with the UGT2B17 null genotype exhibit significantly lower enzymatic activity, which can lead to reduced clearance and higher exposure to the parent drug. nih.gov

This genetic variability has been shown to impact the ratio of this compound to Vorinostat, with patients possessing deleted UGT2B17 alleles showing a lower ratio. semanticscholar.org The significant interindividual differences in Vorinostat pharmacokinetics underscore the importance of considering UGT genotypes in preclinical and clinical studies. nih.gov

The following table summarizes the key UGT enzymes involved in Vorinostat glucuronidation and their contribution to metabolic variability.

| Enzyme Family | Specific Enzymes Involved | Key Findings |

| UGT1A | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9 | UGT1A9 shows one of the highest rates of Vorinostat glucuronidation. nih.gov |

| UGT2B | UGT2B7, UGT2B17 | UGT2B17 and UGT2B7 are major contributors to Vorinostat glucuronidation. nih.gov Genetic deletion of UGT2B17 significantly reduces metabolic activity. nih.gov |

Strategies for Mitigating Metabolic Variability in Preclinical Studies

To address the challenges posed by metabolic variability in preclinical research, several strategies can be implemented. These approaches aim to improve the consistency and predictive value of preclinical data for human clinical trials.

One key strategy is the careful selection of animal models that closely mimic human metabolic pathways for Vorinostat. Given the species-specific differences in UGT expression, a thorough characterization of Vorinostat metabolism in various preclinical species is essential. nih.govresearchgate.net For instance, while rats and dogs are commonly used, their UGT profiles may not fully recapitulate human glucuronidation of Vorinostat. nih.gov

Another critical approach is the use of humanized in vitro systems, such as human liver microsomes and hepatocytes, to study metabolism. nih.govfda.gov These systems allow for the investigation of human-specific metabolic pathways and the impact of genetic polymorphisms on drug metabolism. nih.gov Screening with a panel of human liver microsomes from individuals with known UGT genotypes can help to understand the contribution of specific enzymes and their variants to Vorinostat glucuronidation. nih.gov

Furthermore, the development and application of physiologically based pharmacokinetic (PBPK) models can help to simulate and predict the impact of metabolic variability on drug exposure. nih.govnih.gov By integrating in vitro metabolic data with physiological parameters, PBPK models can account for the influence of factors like genetic polymorphisms and species differences, thereby providing a more accurate prediction of in vivo pharmacokinetics. frontiersin.org

The table below outlines strategies to mitigate metabolic variability in preclinical studies.

| Strategy | Description |

| Animal Model Selection | Choosing preclinical species with UGT enzyme profiles that most closely resemble those of humans. |

| In Vitro Systems | Utilizing human liver microsomes and hepatocytes to study human-specific metabolism and the effects of genetic variants. nih.govfda.gov |

| Genotyping | Genotyping of preclinical models and human liver microsomes for key UGT enzymes to correlate genetic variations with metabolic activity. nih.gov |

| PBPK Modeling | Employing computational models to simulate and predict the pharmacokinetic impact of metabolic variability across different populations and species. nih.govnih.gov |

Contribution of this compound Research to Understanding Drug Metabolism and Pharmacokinetics

Research on this compound has significantly advanced our understanding of drug metabolism and pharmacokinetics, particularly in the context of HDAC inhibitors. The extensive investigation into the glucuronidation of Vorinostat has highlighted the critical role of UGT enzymes in the disposition of this class of drugs. nih.govplos.org

The identification of multiple UGT isoforms involved in Vorinostat metabolism has underscored the complexity of drug biotransformation and the potential for drug-drug interactions when co-administered with other drugs that are substrates or inhibitors of these enzymes. fda.govoncotarget.com For example, understanding the specific UGTs involved can help predict potential interactions with other medications, which is crucial for the safe and effective use of Vorinostat in combination therapies. aacrjournals.org

Furthermore, the pharmacogenetic studies of Vorinostat glucuronidation have provided a clear example of how genetic variability can lead to significant differences in drug exposure and, potentially, clinical outcomes. nih.govnih.gov The discovery of the impact of the UGT2B17 deletion polymorphism on Vorinostat metabolism serves as a paradigm for the importance of personalized medicine, where genetic information can be used to guide dosing and treatment decisions. nih.govsemanticscholar.org

The development of analytical methods to quantify Vorinostat and its metabolites, including this compound, has also been a valuable contribution. researchgate.net These methods are essential for conducting pharmacokinetic studies and for therapeutic drug monitoring, ensuring that patients receive optimal drug exposure.

Future Research Avenues for this compound in Drug Discovery and Translational Science

Despite the significant progress made, several areas of research on this compound warrant further investigation to enhance its application in drug discovery and translational science.

Further Elucidation of Undetermined Metabolic Enzymes

While several UGT enzymes have been identified as being involved in Vorinostat glucuronidation, the precise contribution of each isoform and the potential role of other, yet undetermined, metabolic enzymes remain to be fully elucidated. fda.gov Further research using a comprehensive panel of recombinant human UGTs and advanced analytical techniques could provide a more complete picture of the metabolic fate of Vorinostat. researchgate.net Investigating the role of extrahepatic UGTs, such as those in the intestine, could also provide valuable insights into first-pass metabolism and oral bioavailability. acs.org

Development of Predictive Models Incorporating Metabolite Disposition (e.g., PBPK/PD models for non-human systems)

The development of more sophisticated PBPK/PD models that incorporate the disposition of this compound is a promising future research avenue. nih.govnih.govresearchgate.net Such models could be used to predict drug exposure and response in different preclinical species and to translate these findings to humans more accurately. frontiersin.org By integrating data on enzyme kinetics, genetic polymorphisms, and species-specific physiological parameters, these models can serve as powerful tools for optimizing preclinical study designs and for predicting clinical outcomes. nih.govfrontiersin.org

Investigation of Comparative Metabolism Across Diverse Preclinical Species

A systematic investigation of the comparative metabolism of Vorinostat across a wider range of preclinical species is needed. nih.govresearchgate.net This research would help to identify the most appropriate animal models for studying the pharmacokinetics and pharmacodynamics of Vorinostat and other HDAC inhibitors. frontiersin.orgnih.gov Understanding the species-specific differences in UGT expression and activity will be crucial for the accurate extrapolation of preclinical data to humans and for reducing the risk of failure in clinical development. researchgate.net

The table below details future research avenues for this compound.

| Research Avenue | Description |

| Elucidation of Metabolic Enzymes | Comprehensive characterization of all UGT isoforms and other potential enzymes involved in Vorinostat metabolism. fda.govresearchgate.net |

| Predictive PBPK/PD Models | Development of advanced computational models that integrate metabolite data to improve prediction of drug behavior in non-human systems. semanticscholar.orgnih.gov |

| Comparative Metabolism Studies | In-depth analysis of Vorinostat metabolism across various preclinical species to identify the most relevant models for human studies. nih.govresearchgate.netfrontiersin.org |

Q & A

Q. How is Vorinostat-O-glucuronide synthesized, and what enzymatic pathways are involved?

this compound is formed via glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT isoforms 1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2B7, and 2B17 are implicated in this process . The reaction involves the transfer of glucuronic acid to Vorinostat, rendering it more water-soluble for renal excretion. Experimental validation typically involves in vitro assays with recombinant UGT enzymes or liver microsomes, followed by LC-MS/MS to confirm metabolite identity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a validated method for quantifying this compound in rat plasma, with a lower limit of quantification (LLOQ) of 10 ng/mL . For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, enabling detection in complex matrices like urine and tissue homogenates. Method validation should include specificity, accuracy, precision, and stability testing under relevant storage conditions .

Q. What are the pharmacokinetic properties of this compound compared to its parent compound?

this compound exhibits a terminal half-life (~2 hours) similar to Vorinostat but has significantly higher systemic exposure (4-fold in humans at steady state). Unlike Vorinostat, it is pharmacologically inactive. Renal excretion is the primary elimination route, with 12–23% of the administered dose excreted as the glucuronide metabolite . These properties underscore the need for timed sampling in pharmacokinetic studies to capture metabolite accumulation.

Advanced Research Questions

Q. How do interspecies differences in UGT expression impact the translation of this compound data from preclinical models to humans?

Rodent models often lack homologs of human UGT isoforms (e.g., UGT1A7-1A10), leading to underprediction of glucuronidation rates. To address this, studies should use humanized liver models or in vitro systems expressing human UGTs. Discrepancies in metabolic clearance between species can be analyzed using scaling factors derived from relative enzyme activity data .

Q. What mechanisms explain the pharmacological inactivity of this compound despite structural similarity to Vorinostat?

The glucuronic acid moiety sterically hinders this compound’s interaction with histone deacetylase (HDAC) enzymes, its primary therapeutic target. In silico docking studies and competitive binding assays can validate this hypothesis. Additionally, in vitro HDAC inhibition assays using purified enzymes confirm the metabolite’s lack of activity .

Q. How can researchers resolve contradictions in reported renal excretion rates of this compound across studies?

Discrepancies may arise from variations in assay sensitivity (e.g., LC-MS vs. HPLC) or differences in patient populations (e.g., renal impairment). To mitigate this, standardize protocols for urine collection (e.g., 24-hour sampling) and normalize excretion data to creatinine levels. Cross-study meta-analyses should account for covariates like age, sex, and co-administered drugs .

Q. What experimental strategies are effective for studying this compound’s tissue distribution?

Radiolabeled Vorinostat (e.g., ¹⁴C) can be administered in animal models, followed by autoradiography or scintillation counting of dissected tissues. For human studies, positron emission tomography (PET) with a radiolabeled analog provides non-invasive spatial resolution. Tissue-to-plasma concentration ratios should be calculated to assess partitioning behavior .

Methodological Considerations

Q. How should researchers design in vivo studies to distinguish between Vorinostat and this compound effects?

- Control groups : Include cohorts treated with synthetic this compound to isolate its effects.

- Sampling frequency : Collect plasma/urine samples at intervals aligned with the metabolite’s half-life (e.g., 0, 1, 2, 4, 8 hours post-dose).

- Analytical specificity : Use chromatographic methods that baseline-separate Vorinostat and its glucuronide to avoid cross-signal interference .

Q. What statistical approaches are robust for analyzing nonlinear pharmacokinetics of this compound?

Population pharmacokinetic (PopPK) modeling with nonlinear mixed-effects software (e.g., NONMEM) accounts for inter-individual variability in UGT activity. Covariates like genetic polymorphisms (e.g., UGT1A1*28) or drug-drug interactions (e.g., UGT inhibitors) should be included to refine model predictability .

Data Interpretation and Reporting

Q. How can researchers ensure reproducibility in glucuronidation studies of Vorinostat?

- Document enzyme sources : Specify whether recombinant enzymes, microsomes, or hepatocytes were used, including donor demographics (e.g., sex, ethnicity).

- Report kinetic parameters : Include Km, Vmax, and intrinsic clearance (CLint) values for UGT isoforms.

- Adhere to FAIR principles : Share raw chromatographic data and modeling scripts via repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.